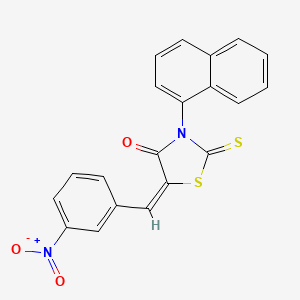
3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with a complex chemical structure that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential as an anticancer and antimicrobial agent. However, the limitations include the complex chemical structure of this compound, which can make synthesis and purification challenging.
Zukünftige Richtungen
There are several future directions for research involving 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the potential of this compound as an antiviral agent. Another direction is to explore the use of this compound in combination with other drugs to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, this compound is a compound with potential in various scientific research fields. Its complex chemical structure presents challenges in synthesis and purification, but its potential as an anticancer and antimicrobial agent makes it a promising compound for future research. Further studies are needed to fully understand the mechanism of action and potential of this compound in various applications.
Synthesemethoden
The synthesis of 3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 1-naphthylamine, 3-nitrobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(1-naphthyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an antimicrobial agent. It has been shown to have activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(5E)-3-naphthalen-1-yl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S2/c23-19-18(12-13-5-3-8-15(11-13)22(24)25)27-20(26)21(19)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPDBEIHUUYIRV-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
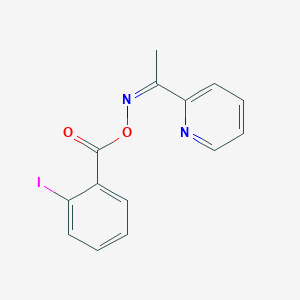
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
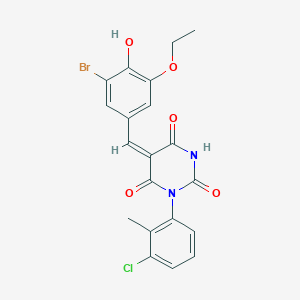
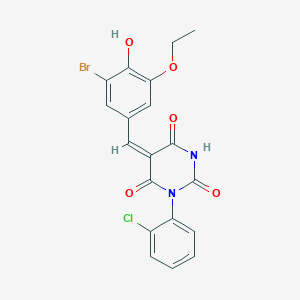

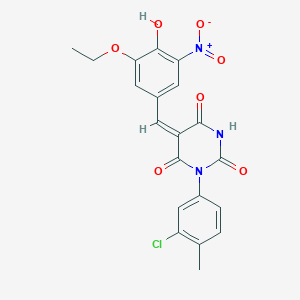
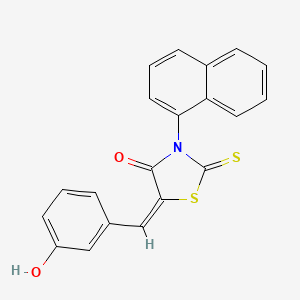
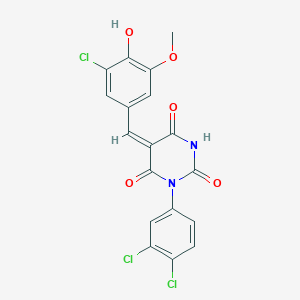
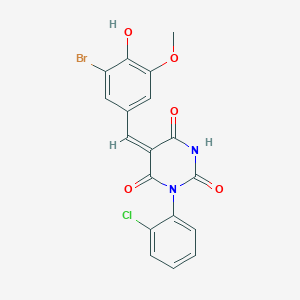


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916062.png)